[4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound that features a morpholine ring attached to a pyrazole ring via a carbonyl group, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the morpholine ring: The morpholine ring is introduced via a nucleophilic substitution reaction where the pyrazole intermediate reacts with a morpholine derivative.
Formation of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Hydroxyl derivatives of the carbonyl group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological activity. The pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-(morpholin-4-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl acetic acid
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid
Uniqueness
Compared to similar compounds, [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid is unique due to its specific combination of a morpholine ring, pyrazole ring, and acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1006468-66-1 |
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Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-[4-(morpholine-4-carbonyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H13N3O4/c14-9(15)7-13-6-8(5-11-13)10(16)12-1-3-17-4-2-12/h5-6H,1-4,7H2,(H,14,15) |
InChI Key |
GSUIMJCXWYSHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2)CC(=O)O |
Origin of Product |
United States |
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